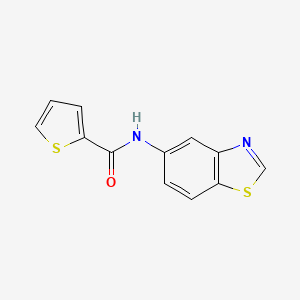

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features both benzothiazole and thiophene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Wirkmechanismus

Target of Action

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Similar benzothiazole derivatives have shown favourable pharmacokinetic profiles in admet (absorption, distribution, metabolism, excretion, toxicity) calculations .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound causes cell lysis and death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the thiophene carboxamide group. Common synthetic methods include:

Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol.

Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.

One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazoles.

Substitution: Halogenated derivatives of the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Explored for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-tubercular agent.

Industry: Utilized in the development of dyes, pigments, and optical brighteners.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and biological activities.

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene are structurally related.

Uniqueness

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .

Biologische Aktivität

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential applications in various fields such as antimicrobial and anticancer therapy.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiophene ring through an amide bond. Its molecular formula is C12H8N2OS2, with a molecular weight of approximately 260.33 g/mol. The unique structural characteristics contribute to its biological properties, including solubility in organic solvents and moderate stability under standard conditions.

The primary mechanism of action for this compound involves the inhibition of the DprE1 enzyme , which is crucial for the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death. Additionally, similar compounds have demonstrated the ability to inhibit essential bacterial enzymes such as DNA gyrase and dihydroorotase, further contributing to their antimicrobial activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with mechanisms involving the disruption of DNA replication and metabolic processes .

| Bacterial Strain | Inhibition Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.012 |

| Escherichia coli | 0.008 |

| Klebsiella pneumoniae | 0.010 |

Antiviral Activity

Recent research has also explored the antiviral potential of benzothiazole derivatives, including this compound. It has been tested against various viruses, showing substantial activity against HCV and HSV-1 . For instance, certain derivatives have exhibited IC50 values indicating effective viral reduction rates exceeding 50% .

Anticancer Activity

This compound has been evaluated for its anticancer properties across multiple cancer cell lines. The compound's cytotoxic effects were assessed using MTT assays, revealing moderate to high inhibitory activity against various cancer types while exhibiting minimal toxicity towards normal cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 3.61 |

| MCF7 | 4.20 |

| HeLa | 3.14 |

Notably, compounds derived from this class have shown selective toxicity towards cancer cells while sparing healthy cells, making them potential candidates for further development in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other benzothiazole derivatives. ADMET (absorption, distribution, metabolism, excretion, toxicity) studies indicate that modifications in the compound's structure can enhance its bioavailability and therapeutic efficacy.

Case Studies

Several case studies highlight the compound's efficacy in specific applications:

- Tuberculosis Treatment : In vitro studies demonstrated that this compound effectively reduced Mycobacterium tuberculosis viability by over 70% at concentrations below 10 μM.

- Antiviral Efficacy : A derivative showed an EC50 value of 0.53 μM against norovirus strains during plaque reduction assays.

- Anticancer Screening : Compounds were screened against a panel of 60 cancer cell lines with several exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-12(11-2-1-5-16-11)14-8-3-4-10-9(6-8)13-7-17-10/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPVBHZQSZFSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.